![molecular formula C12H7Cl2NO2 B567212 1,2-Dichloro-4-(3-nitrophenyl)benzene CAS No. 1365271-51-7](/img/structure/B567212.png)
1,2-Dichloro-4-(3-nitrophenyl)benzene
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Overview
Description
1,2-Dichloro-4-(3-nitrophenyl)benzene is an organic compound with the formula 1,2-Cl2C6H3-4-NO2 . This pale yellow solid is related to 1,2-dichlorobenzene by the replacement of one H atom with a nitro functional group . It is used as an intermediate in the synthesis of agrochemicals .
Synthesis Analysis
The synthesis of 1,2-Dichloro-4-(3-nitrophenyl)benzene involves several steps. The nitration of 1,2-dichlorobenzene mainly produces 1,2-dichloro-4-nitrobenzene, together with smaller amounts of the 3-nitro isomer . It can also be prepared by chlorination of 1-chloro-4-nitrobenzene .
Molecular Structure Analysis
1,2-dichloro-4-[(3-nitrophenyl)methyl]benzene contains a total of 28 bonds; 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 nitro group(s) (aromatic) .
Chemical Reactions Analysis
The compound is reactive toward nucleophiles . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .
Physical And Chemical Properties Analysis
The compound is a pale yellow solid . It has a molecular weight of 268.1 .
Scientific Research Applications
Agrochemicals and Herbicides
1,2-Dichloro-4-(3-nitrophenyl)benzene serves as an essential intermediate in the synthesis of herbicides and agrochemicals. For instance:
- Sulfentrazone : This compound plays a pivotal role in the production of Sulfentrazone, a triazolinone herbicide. Researchers have developed continuous flow microreactor systems for efficient nitration of the precursor, enhancing reaction efficiency and achieving higher yields .
Mechanism of Action
Safety and Hazards
1,2-Dichloro-4-(3-nitrophenyl)benzene is considered hazardous. It is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause genetic defects and cancer . It also causes damage to organs (Blood) through prolonged or repeated exposure .
properties
IUPAC Name |
1,2-dichloro-4-(3-nitrophenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(6-8)15(16)17/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUIENJXVUJBCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739044 |
Source
|
Record name | 3,4-Dichloro-3'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1365271-51-7 |
Source
|
Record name | 1,1′-Biphenyl, 3,4-dichloro-3′-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-3'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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